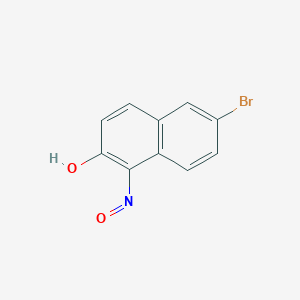

2-Naphthalenol, 6-bromo-1-nitroso-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Naphthalenol, 6-bromo-1-nitroso- is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Naphthalenol, 6-bromo-1-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenol, 6-bromo-1-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of 2-naphthalenol, 6-bromo-1-nitroso- is as an intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in the production of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives such as naproxen and nabumetone are synthesized using intermediates derived from 6-bromo-2-naphthol, which can be obtained from 2-naphthalenol derivatives through various chemical reactions .

Case Study: Synthesis of Naproxen

- Starting Material : 6-bromo-2-naphthol

- Process : Hydrodebromination followed by methoxylation.

- End Product : Naproxen, a widely used NSAID.

- Significance : This method demonstrates the utility of 2-naphthalenol derivatives in producing clinically relevant medications effectively.

Coordination Chemistry

2-Naphthalenol, 6-bromo-1-nitroso- has also been studied for its reactivity with metal complexes. Research indicates that it can form stable complexes with transition metals, which are valuable in catalysis and materials science.

Case Study: Interaction with Rhenium Complexes

In a study involving rhenium carbonyl complexes, 1-nitroso-2-naphthol was reacted with halogenated rhenium complexes. The resulting products exhibited interesting color changes and were characterized using techniques such as NMR and X-ray crystallography. These complexes demonstrated potential applications in catalysis due to their unique electronic properties .

Reagent in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its nitroso group can participate in various reactions, including:

- Nitrosation reactions : Useful for introducing nitroso groups into other organic molecules.

- Redox reactions : The nitroso functionality allows for diverse transformations that can lead to the formation of new compounds.

Example Reactions

- Nitrosation of Aromatic Compounds : This process can yield nitroso derivatives useful in further synthetic applications.

- Reductive Transformations : The nitroso group can be reduced to amines or other functional groups, expanding the synthetic utility of the compound.

Data Table: Summary of Applications

| Application Area | Description | Example Products |

|---|---|---|

| Pharmaceuticals | Intermediate for NSAIDs | Naproxen, Nabumetone |

| Coordination Chemistry | Formation of metal complexes for catalytic applications | Rhenium complexes |

| Organic Synthesis | Reagent for nitrosation and redox reactions | Various nitroso derivatives |

Propiedades

Número CAS |

27428-78-0 |

|---|---|

Fórmula molecular |

C10H6BrNO2 |

Peso molecular |

252.06 g/mol |

Nombre IUPAC |

6-bromo-1-nitrosonaphthalen-2-ol |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12-14/h1-5,13H |

Clave InChI |

ZHBZWHMJJIBGSH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2N=O)O)C=C1Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.